2-Allyl-1-(benzyloxy)-4-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-methoxy-1-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-7-15-12-16(18-2)10-11-17(15)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |
InChI Key |
IPUQIWHADWIXIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
- Methoxy Group Introduction :
Starting with 2-allyl-1,4-dihydroxybenzene, selective methylation of the para-hydroxyl group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone yields 2-allyl-4-methoxyphenol. - Benzyloxy Group Installation :
The remaining ortho-hydroxyl group undergoes benzylation with benzyl bromide (BnBr) under reflux conditions in dimethylformamide (DMF), catalyzed by K₂CO₃.
Conditions :
Key Considerations
- Selectivity : Sequential protection avoids cross-reactivity.
- Purification : Column chromatography (hexane/ethyl acetate) isolates the product.
Claisen Rearrangement-Based Synthesis
This method exploits the-sigmatropic rearrangement of allyl vinyl ethers, offering stereochemical control.
Reaction Pathway
- Allyl Vinyl Ether Formation :
3-Allyloxy-4-methoxybenzaldehyde is synthesized via alkylation of 4-methoxysalicylaldehyde with allyl bromide. - Claisen Rearrangement :
Heating the allyl vinyl ether at 180°C induces rearrangement to 2-allyl-3-hydroxy-4-methoxybenzaldehyde. - Benzylation :
The phenolic hydroxyl group is benzylated using BnBr/K₂CO₃ in acetone.
Conditions :
Advantages
- Regioselectivity : The rearrangement directs the allyl group to the ortho position.
- Scalability : Suitable for multi-gram synthesis.
Direct Alkylation of Phenolic Precursors
A streamlined approach involves direct alkylation of pre-functionalized phenols.
Reaction Pathway
- Starting Material :
4-Allyl-2-methoxyphenol (eugenol) serves as the precursor. - Benzylation :
Eugenol reacts with BnBr in the presence of K₂CO₃ or sodium hydride (NaH) in tetrahydrofuran (THF).
Conditions :
Optimization Insights
- Base Choice : NaH enhances reaction rate but requires anhydrous conditions.
- Side Reactions : Over-alkylation is mitigated by stoichiometric control.
Comparative Analysis of Methods
| Method | Steps | Yield | Cost | Complexity |
|---|---|---|---|---|
| Williamson Ether | 2 | 70–85% | Low | Moderate |
| Claisen Rearrangement | 3 | 80–92% | High | High |
| Direct Alkylation | 1 | 75–90% | Low | Low |
Key Findings :
- Direct Alkylation offers simplicity and cost-effectiveness, ideal for industrial applications.
- Claisen Rearrangement provides superior regiocontrol for research-scale synthesis.
- Williamson Synthesis balances yield and practicality for laboratory settings.
Emerging Methodologies
Grubbs Catalyzed Metathesis
Recent studies explore ring-closing metathesis using Grubbs’ catalyst to construct the allyl-benzene linkage. While promising, yields remain moderate (40–50%), necessitating further optimization.
Photocatalytic Benzylation
Preliminary work employs visible-light catalysis for benzyloxy group installation, reducing reliance on strong bases. Current prototypes achieve 60% yield under ambient conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: The reaction is carried out in an acidic or basic medium.
Products: Oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids.
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: The reaction is performed in an inert solvent like ether or THF.
Products: Reduction of the benzyloxy group can yield benzyl alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Conditions: The reaction is conducted under controlled temperatures to avoid over-substitution.
Products: Halogenated derivatives of 2-Allyl-1-(benzyloxy)-4-methoxybenzene.
Scientific Research Applications
Biological Activities
Research indicates that compounds with structural similarities to 2-Allyl-1-(benzyloxy)-4-methoxybenzene exhibit various biological activities:
- Antioxidant Properties : The compound is noted for its potential antioxidant capabilities, making it a candidate for incorporation into cosmetic formulations aimed at combating oxidative stress.
- Anti-cancer Effects : Similar compounds have been studied for their anti-cancer properties. For instance, derivatives of benzofuran, which share structural features with this compound, have shown promise in inhibiting the proliferation of cancer cells and suppressing metastasis in hepatocellular carcinoma cell lines .
Pharmaceutical Applications
The synthesis of this compound can serve as an intermediate in the development of active pharmaceutical ingredients (APIs). The hydronaphthalene structure associated with this compound has been linked to a variety of biological activities relevant to drug development:
- Active Pharmaceutical Ingredients : The compound's unique structure allows it to be used as a building block in synthesizing APIs that target various diseases, including cancer and inflammatory conditions .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several chemical reactions that may include:
- Allylation Reactions : The introduction of the allyl group can enhance the reactivity of the compound, facilitating further modifications that are essential in drug development.
- Functional Group Transformations : The presence of methoxy and benzyloxy groups allows for diverse chemical transformations, which can be exploited in synthetic chemistry to create new derivatives with enhanced biological activity.
Case Studies
Several studies have explored the applications of compounds similar to this compound:
- A study demonstrated that benzofuran derivatives exhibit anti-metastatic effects on hepatocellular carcinoma cells by altering cell morphology and inhibiting migration . This suggests that similar compounds could be developed for therapeutic use against cancer.
- Another research effort focused on synthesizing novel compounds from benzofuran derivatives, emphasizing their potential in drug discovery due to their varied biological activities .
Mechanism of Action
The mechanism by which 2-Allyl-1-(benzyloxy)-4-methoxybenzene exerts its effects depends on its interaction with molecular targets. The allyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile molecule for different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene
- Substituents : Propargyl (C≡C) group at C1 instead of allyl.
- Synthesis : Prepared via propargyl alcohol and benzyl alcohol coupling, yielding 80% as a pale yellow oil .
- Reactivity : The propargyl group enables click chemistry (e.g., Huisgen cycloaddition), contrasting with the allyl group’s propensity for electrophilic addition.
4-Allyl-1-butoxy-2-methoxybenzene
- Substituents : Butoxy (C₄H₉O) at C1 instead of benzyloxy.
- Molecular Weight : 220.31 g/mol (vs. 254.32 g/mol for the target compound) .
- Properties: The aliphatic butoxy group reduces π-π stacking interactions, likely improving solubility in non-polar solvents compared to the aromatic benzyloxy group.
1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene
- Substituents : Chloromethyl groups at C2 and C4.
- Applications: Used as a monomer for π-conjugated polymers due to its electrophilic chloromethyl groups, which facilitate nucleophilic substitution reactions .
- Crystal Structure : Dihedral angle of 52.65° between benzyloxy and main benzene ring, influencing molecular packing .
Reactivity and Stability
- Allyl Group Stability : In allyl-containing analogs (e.g., N-(2-allyl-4-chloroindazol-5-yl)-4-methoxybenzene), X-ray crystallography confirms the allyl C=C bond length (1.314 Å) remains intact under reaction conditions, indicating robustness against electrophilic attack .
- Propargyl vs. Allyl : Propargyl derivatives () exhibit distinct reactivity, such as alkyne-specific transformations, whereas allyl groups undergo additions or sigmatropic rearrangements.
Structural and Physical Properties
Biological Activity
2-Allyl-1-(benzyloxy)-4-methoxybenzene, also known as 4-methoxy-2-allylphenyl benzoate, is an organic compound characterized by its unique structural features, including an allyl substituent and both methoxy and benzyloxy groups. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
- Molecular Formula : C16H18O3
- Molecular Weight : 258.31 g/mol
- Structural Features :
- Methoxy group (-OCH₃)
- Benzyloxy group (-O-C₆H₅)
- Allyl group (-CH₂=CH-CH₂)
The presence of these functional groups enhances the compound's solubility and stability, making it a suitable candidate for various biological applications.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes.
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in protecting neurons from toxic events. It has been reported to reduce neuronal damage in vitro, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective effects may be linked to its antioxidant properties and ability to modulate inflammatory responses.
Anti-convulsive and Hypothermic Activities
Research also indicates that this compound possesses anti-convulsive properties. It has been shown to reduce seizure activity in animal models, indicating its potential use as an anticonvulsant medication. Additionally, it exhibits hypothermic effects, which could be beneficial in managing hyperthermia-related conditions .
Study on Antioxidant Activity
A study conducted on various derivatives of allyl-substituted phenols indicated that this compound exhibited superior antioxidant activity compared to its analogs. The study measured the compound's ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and found a significant correlation between the presence of the methoxy group and enhanced radical scavenging capacity.
Neuroprotective Mechanism Investigation
In a recent investigation into the neuroprotective mechanisms of this compound, researchers utilized cell cultures exposed to oxidative stress. The results showed that treatment with this compound significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests a protective role against oxidative damage mediated by reactive oxygen species (ROS) .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 2-Benzyloxy-4-methoxyphenol | Moderate | High | Low |
| 2-Allyl-1-isopropoxy-4-methoxybenzene | Low | Moderate | Moderate |
This table illustrates how this compound compares with other structurally similar compounds regarding their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
